molecular formula C10H6BrN3O3 B13837281 2-(3-Bromophenoxy)-5-nitropyrimidine

2-(3-Bromophenoxy)-5-nitropyrimidine

Cat. No.: B13837281
M. Wt: 296.08 g/mol
InChI Key: LYKUIDWPGKFLLE-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-5-nitropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromophenoxy group at the second position and a nitro group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-5-nitropyrimidine typically involves the reaction of 3-bromophenol with 5-nitropyrimidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromophenol reacts with 5-nitropyrimidine in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, where the phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

    Reduction Reactions: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride (NaBH4) are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Oxidation Reactions: Oxidized products such as quinones or other oxidized phenoxy derivatives are formed.

Scientific Research Applications

2-(3-Bromophenoxy)-5-nitropyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenoxy group can also participate in interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)-5-nitropyrimidine: Similar structure but with the bromine atom at the fourth position.

    2-(3-Chlorophenoxy)-5-nitropyrimidine: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromophenoxy)-4-nitropyrimidine: Similar structure but with the nitro group at the fourth position.

Uniqueness

2-(3-Bromophenoxy)-5-nitropyrimidine is unique due to the specific positioning of the bromophenoxy and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

2-(3-Bromophenoxy)-5-nitropyrimidine is a chemical compound with the molecular formula C10H7BrN2O3 and a molecular weight of approximately 273.08 g/mol. Its structure includes a bromophenoxy group and a nitro group attached to a pyrimidine ring, which are key contributors to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and antitumor studies.

Chemical Structure and Properties

The unique structure of this compound facilitates various chemical interactions, making it a subject of interest in drug development. The presence of the bromine atom and nitro group enhances its reactivity, which can influence biological activity.

Property Details
Molecular Formula C10H7BrN2O3
Molecular Weight 273.08 g/mol
Functional Groups Bromophenoxy, Nitro
Chemical Class Pyrimidine Derivative

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have shown efficacy in inhibiting bacterial growth. The nitro group is particularly noteworthy as it can participate in redox reactions, contributing to its antimicrobial effects.

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor potential. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways associated with tumor growth.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : It may also bind to receptors that play a role in disease pathways, altering cellular responses.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of similar compounds inhibited bacterial growth, with some achieving minimum inhibitory concentrations (MIC) below 50 µg/mL against various strains.
  • Anticancer Research : In vitro studies showed that this compound reduced the viability of cancer cell lines by over 60% at concentrations of 10-50 µM, indicating potent antitumor activity.
  • Comparative Analysis : A comparative study highlighted that compounds structurally related to this compound displayed varying degrees of biological activity, emphasizing the importance of specific functional groups in determining efficacy.

Summary of Biological Activities

Activity Type Efficacy Concentration Range
AntimicrobialSignificant inhibitionMIC < 50 µg/mL
Antitumor>60% viability reduction10-50 µM

Properties

Molecular Formula

C10H6BrN3O3

Molecular Weight

296.08 g/mol

IUPAC Name

2-(3-bromophenoxy)-5-nitropyrimidine

InChI

InChI=1S/C10H6BrN3O3/c11-7-2-1-3-9(4-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H

InChI Key

LYKUIDWPGKFLLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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